An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzyl Alcohol
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzyl Alcohol
Senior Application Scientist Note: Initial research indicates that publicly available data for 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is scarce. However, substantial information exists for the closely related structural analog, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol . This guide will focus on the latter, providing a comprehensive technical overview that researchers, scientists, and drug development professionals may find valuable as a case study in the strategic application of fluorinated benzyl alcohols. The key distinction lies in the substituent at the 3-position of the benzene ring: a trifluoromethyl group (-CF3) in the subject of this guide, versus a trifluoromethoxy group (-OCF3) in the originally requested compound.
Introduction: The Strategic Role of Fluorine in Benzyl Alcohols
Fluorinated organic compounds have become indispensable in modern medicinal chemistry and materials science.[1] The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Benzyl alcohols, as versatile synthetic intermediates, are frequently fluorinated to impart these desirable characteristics to more complex molecules.[2][3] 2-Fluoro-3-(trifluoromethyl)benzyl alcohol is a prime example of a strategically disubstituted aromatic alcohol, where the combined electronic effects of the ortho-fluoro and meta-trifluoromethyl groups create a unique chemical entity with significant potential in drug discovery and organic synthesis.[4][5]
Physicochemical Properties and Data Summary
The molecular structure of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol features a hydroxymethyl group attached to a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position. This substitution pattern significantly influences its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C8H6F4O | [4][5] |
| Molecular Weight | 194.13 g/mol | [4][5] |
| CAS Number | 207981-45-1 | [4] |
| Appearance | White granules or powder | [6] |
| Melting Point | 24-26 °C | [4] |
| Boiling Point | 211 °C | [4] |
| Density | 1.397 g/cm³ | [4] |
| Purity | Typically ≥97% | [4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzoic acid or benzaldehyde, or the Grignard reaction of a suitable organometallic reagent with formaldehyde. While specific, peer-reviewed synthesis routes for 2-Fluoro-3-(trifluoromethyl)benzyl alcohol are not abundant in the provided search results, a general and plausible synthetic pathway can be inferred from standard organic chemistry principles. A common approach involves the reduction of a corresponding carboxylic acid or aldehyde.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Experimental Protocol (General Reduction of a Benzoic Acid):
-
Preparation: To a stirred solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-fluoro-3-(trifluoromethyl)benzoic acid in THF dropwise.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting precipitate is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH4 is necessary for the efficient conversion of the carboxylic acid to the primary alcohol. The anhydrous and inert conditions are crucial to prevent the deactivation of the highly reactive LiAlH4. The controlled quenching and aqueous work-up are designed to safely neutralize the excess reducing agent and separate the organic product from inorganic salts.
Spectroscopic Analysis and Structural Elucidation
The identity and purity of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol are confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, a predicted analysis based on its structure and data from similar compounds is presented.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the benzylic protons (-CH₂OH), a broad singlet for the hydroxyl proton (-OH), and complex multiplets in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both the fluorine and trifluoromethyl substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the benzylic carbon, and the aromatic carbons, with the carbon atoms directly bonded to fluorine and the trifluoromethyl group showing characteristic splitting patterns (C-F and C-CF3 couplings).
-
IR (Infrared) Spectroscopy: Key absorption bands would include a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol, peaks in the 3000-3100 cm⁻¹ region for aromatic C-H stretching, and strong absorptions in the 1100-1350 cm⁻¹ range corresponding to the C-F stretching of the fluoro and trifluoromethyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.13).[4][5] Fragmentation patterns would likely involve the loss of the hydroxyl group and other characteristic cleavages of the benzyl alcohol structure.
Applications in Research and Drug Development
Substituted benzyl alcohols are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry.[2] The unique electronic properties conferred by the fluoro and trifluoromethyl groups make 2-Fluoro-3-(trifluoromethyl)benzyl alcohol a valuable intermediate for creating novel drug candidates.
-
Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[7] The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of a molecule to its target protein.[1][7] This compound could be used in the synthesis of inhibitors for various enzymes or ligands for receptors where such interactions are critical.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and trifluoromethyl groups can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: Fluorinated compounds are also used in the development of advanced materials such as liquid crystals and polymers, where their unique properties can influence thermal stability and optical characteristics.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 4. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol [oakwoodchemical.com]
- 5. 3-Fluoro-2-(trifluoromethyl)benzyl alcohol [oakwoodchemical.com]
- 6. yacooscience.com [yacooscience.com]
- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
